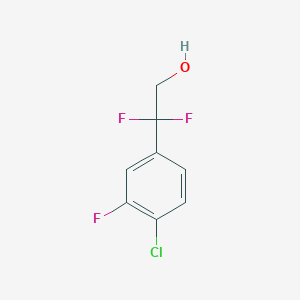
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol es un compuesto químico que pertenece a la clase de compuestos organofluorados. Se caracteriza por la presencia de átomos de cloro y flúor unidos a un anillo fenilo, junto con una porción de difluoroetanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-cloro-3-fluoroanilina disponible comercialmente.
Fluoración: El derivado de anilina se somete a fluoración para introducir el grupo difluoroetanol.
Hidroxilación: El paso final implica la hidroxilación para obtener el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar procesos de fluoración e hidroxilación a gran escala, utilizando equipos especializados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede someterse a reacciones de reducción para formar diferentes derivados de alcohol.
Sustitución: Los átomos de cloro y flúor se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOMe) y terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de diferentes derivados de alcohol.
Sustitución: Formación de varios derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol implica su interacción con objetivos moleculares y vías específicas. La presencia de átomos de cloro y flúor mejora su reactividad y capacidad para formar complejos estables con moléculas biológicas. Este compuesto puede inhibir o activar ciertas enzimas, receptores u otras proteínas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-cloro-4-fluorofenilborónico
- 2-(4-Cloro-3-fluorofenil)ciclopropanamina
Comparación
En comparación con compuestos similares, 2-(4-Cloro-3-fluorofenil)-2,2-difluoroetan-1-ol es único debido a la presencia de la porción de difluoroetanol, que imparte propiedades químicas y físicas distintas.
Propiedades
Fórmula molecular |
C8H6ClF3O |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
2-(4-chloro-3-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
Clave InChI |
DSUYQSHYSODEQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CO)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
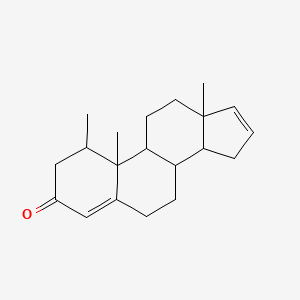
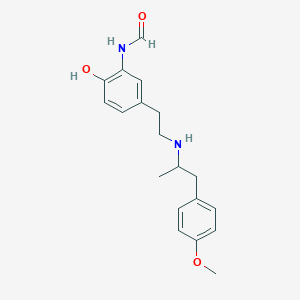
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)
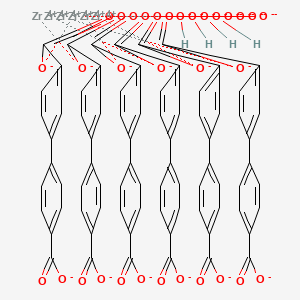
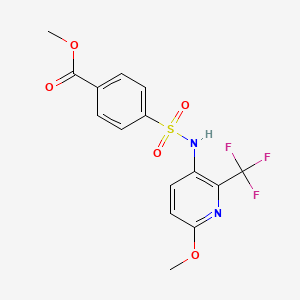
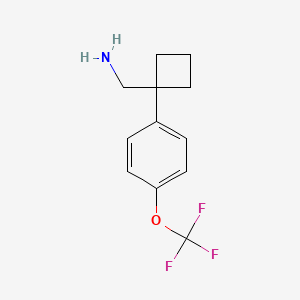

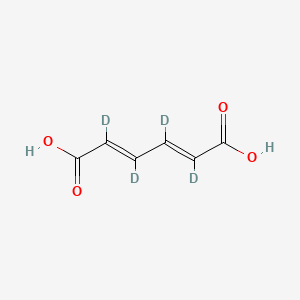

![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
